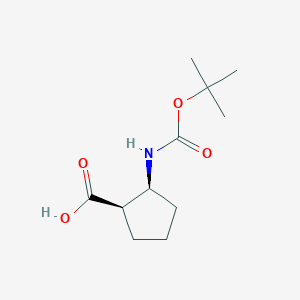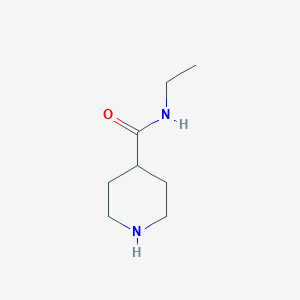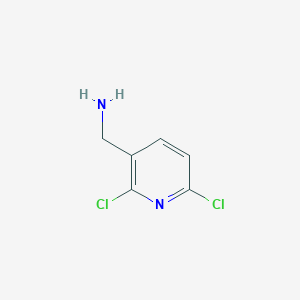
(2,6-Dichloropyridin-3-YL)methanamine
Overview
Description
(2,6-Dichloropyridin-3-YL)methanamine, also known as DCYMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry. This compound is a derivative of pyridine and has two chlorine atoms attached to the 2 and 6 positions of the pyridine ring, with a methanamine group attached to the 3 position.
Mechanism Of Action
The exact mechanism of action of (2,6-Dichloropyridin-3-YL)methanamine is not fully understood. However, it is believed to act as a ligand for various receptors in the body, including the serotonin receptor and the dopamine receptor. (2,6-Dichloropyridin-3-YL)methanamine may also have an effect on the activity of enzymes such as monoamine oxidase.
Biochemical And Physiological Effects
Studies have shown that (2,6-Dichloropyridin-3-YL)methanamine has various biochemical and physiological effects. It has been found to have anti-inflammatory properties and may also have an effect on the immune system. (2,6-Dichloropyridin-3-YL)methanamine has also been shown to have an effect on the central nervous system, with potential applications in the treatment of neurological disorders.
Advantages And Limitations For Lab Experiments
One advantage of using (2,6-Dichloropyridin-3-YL)methanamine in lab experiments is its versatility in synthesis, allowing for the creation of various compounds for testing. However, one limitation is the potential toxicity of the compound, which must be taken into consideration when handling and testing.
Future Directions
There are numerous potential future directions for research on (2,6-Dichloropyridin-3-YL)methanamine. One area of interest is the development of new compounds for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. (2,6-Dichloropyridin-3-YL)methanamine may also have potential applications in the treatment of cancer, inflammation, and viral infections. Further research is needed to fully understand the mechanism of action of (2,6-Dichloropyridin-3-YL)methanamine and its potential applications in the field of medicine.
Scientific Research Applications
(2,6-Dichloropyridin-3-YL)methanamine has been found to have potential applications in drug discovery and medicinal chemistry due to its ability to act as a building block for the synthesis of various compounds. It has been used in the synthesis of potential anti-cancer agents, anti-inflammatory agents, and anti-viral agents. (2,6-Dichloropyridin-3-YL)methanamine has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
120739-71-1 |
|---|---|
Product Name |
(2,6-Dichloropyridin-3-YL)methanamine |
Molecular Formula |
C6H6Cl2N2 |
Molecular Weight |
177.03 g/mol |
IUPAC Name |
(2,6-dichloropyridin-3-yl)methanamine |
InChI |
InChI=1S/C6H6Cl2N2/c7-5-2-1-4(3-9)6(8)10-5/h1-2H,3,9H2 |
InChI Key |
NGFZWMGHYIIRAF-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1CN)Cl)Cl |
Canonical SMILES |
C1=CC(=NC(=C1CN)Cl)Cl |
synonyms |
C-(2,6-Dichloro-pyridin-3-yl)-MethylaMine |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B169643.png)
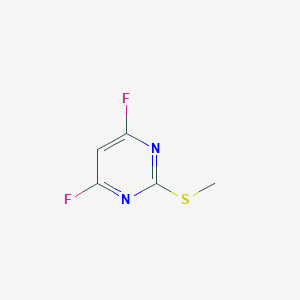
![4-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169649.png)

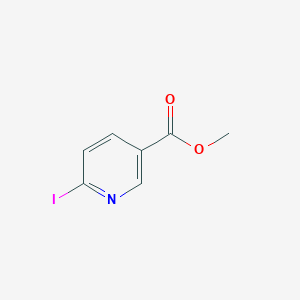
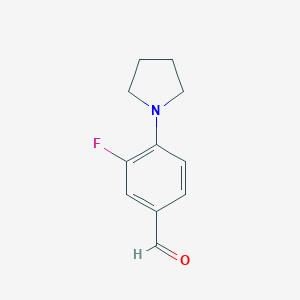
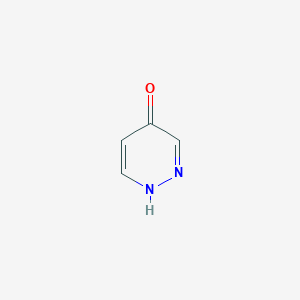
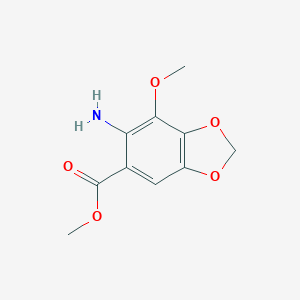
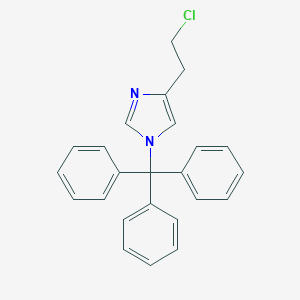
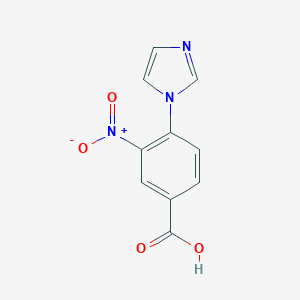
![6-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B169660.png)
![5-Oxaspiro[2,3]hexane](/img/structure/B169661.png)
